molecular formula C9H6F2O B1314571 5,7-Difluoro-1-indanone CAS No. 84315-25-3

5,7-Difluoro-1-indanone

Cat. No. B1314571
CAS RN: 84315-25-3
M. Wt: 168.14 g/mol
InChI Key: XWZGNWCKXLECBO-UHFFFAOYSA-N
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Description

5,7-Difluoro-1-indanone is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis and application in organic synthesis of fluorinating compounds containing N–F bonds are surveyed and systematised.


Molecular Structure Analysis

The molecular formula of 5,7-Difluoro-1-indanone is C9H6F2O . The molecular weight is 168.14 g/mol .


Chemical Reactions Analysis

5,7-Difluoro-1-indanone is used as a pharmaceutical intermediate . It is sparingly soluble in water (0.081 g/L at 25°C) .


Physical And Chemical Properties Analysis

The density of 5,7-Difluoro-1-indanone is 1.4±0.1 g/cm³ . The boiling point is 252.0±40.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The flash point is 95.9±21.5 °C .

Scientific Research Applications

Synthesis and Characterization

5,7-Difluoro-1-indanone, as part of the indanone family, is involved in various synthesis processes. Research by Qian (2014) details the synthesis of a related compound, 5-trifluoromethyl-2-indanone, which has applications in pesticides, medicine, dyes, and functional materials due to its unique physical and chemical properties and bioactivities (Qian, 2014).

Applications in Fluorinated Compounds

Fluorinated indanones, like 5,7-Difluoro-1-indanone, play a crucial role in pharmaceuticals and biologically active compounds. Their incorporation enhances lipophilicity, bioavailability, and uptake due to the presence of fluorine. An efficient synthesis method for trifluoromethylated indanones and related compounds is described by Prakash et al. (2010) (Prakash et al., 2010).

Role in Advanced Materials

A study by Dai et al. (2020) explores a new fluorinated electron acceptor based on difluoro-indanone, demonstrating its application in organic solar cells. This study highlights the importance of fluorinated indanones in creating materials with enhanced crystallinity and ordered molecular packing, leading to higher performance in electronic devices (Dai et al., 2020).

Excited-State Intramolecular Proton Transfer (ESIPT)

Tang et al. (2011) researched the modification of 7-hydroxy-1-indanone, a compound structurally related to 5,7-Difluoro-1-indanone, for white light generation in single ESIPT systems. This work underscores the potential of indanone derivatives in advanced optical and electronic applications (Tang et al., 2011).

Safety And Hazards

5,7-Difluoro-1-indanone is toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5,7-difluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZGNWCKXLECBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472773
Record name 5,7-DIFLUORO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoro-1-indanone

CAS RN

84315-25-3
Record name 5,7-Difluoro-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84315-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-DIFLUORO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Difluoro-1-indanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Sun, P Admane, ZA Starosolski, JL Eriksen… - …, 2022 - Wiley Online Library
The development of imaging agents for in vivo detection of alpha‐synuclein (α‐syn) pathologies faces several challenges. A major gap in the field is the lack of diverse molecular …
DS Brown, BA Marples, P Smith, L Walton - Tetrahedron, 1995 - Elsevier
Homochiral 2-fluoro-2-substituted-1-tetralones (10a, 10b, 13) and ethyl 2-fluoro-1-indanone-2-carboxylate (16) have been isolated. The dioxirane derivatives of these ketones have …
Number of citations: 128 www.sciencedirect.com
X Sun, P Admane, ZA Starosolski, JL Eriksen… - 2021 - chemrxiv.org
The development of imaging agents for in vivo detection of alpha-synuclein (α-syn) pathologies faces several challenges. A major gap in the field is the lack of diverse molecular …
Number of citations: 1 chemrxiv.org
P Admane, ZA Starosolski - Neurodegeneration, 2017 - scholar.archive.org
The development of imaging agents for in vivo detection of alpha-synuclein (α-syn) pathologies faces several challenges. A major gap in the field is the lack of diverse molecular …
Number of citations: 0 scholar.archive.org
GG Furin, AF Al'bert - Russian chemical reviews, 1999 - pubs.rsc.org
The data on the synthesis and application in organic synthesis of fluorinating compounds containing N–F bonds are surveyed and systematised. The reagents are classified into two …
Number of citations: 40 pubs.rsc.org
MA Kabdulov, KY Amsharov, M Jansen - Tetrahedron, 2010 - Elsevier
Several fluorine containing polycyclic aromatic hydrocarbons with exact carbon atom topology of the C 60 fullerene have been synthesized. Different numbers of fluorine atoms were …
Number of citations: 25 www.sciencedirect.com
M Kabdulov - 2013 - elib.uni-stuttgart.de
Direct synthesis of fullerenes is of considerable interest as a method to access new fullerenes which cannot be obtained in the uncontrolled process of graphite evaporation or form in …
Number of citations: 4 elib.uni-stuttgart.de

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